N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a bicyclic heteroaromatic core. Its structure features:
- A 1H-pyrazolo[3,4-d]pyrimidine scaffold, which provides a rigid planar framework for molecular interactions.
- N6-substitution: A propyl chain, contributing to solubility modulation and steric effects.
- 1-phenyl group: Enhances aromatic interactions and stabilizes the molecular conformation.
Properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-3-14-23-22-26-20(25-16-10-12-18(13-11-16)29-4-2)19-15-24-28(21(19)27-22)17-8-6-5-7-9-17/h5-13,15H,3-4,14H2,1-2H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECFRHTWKREOBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of substituents: The ethoxyphenyl, phenyl, and propyl groups are introduced through various substitution reactions, such as nucleophilic aromatic substitution or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, green chemistry approaches, such as solvent-free reactions or the use of renewable starting materials, may be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under appropriate conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits promising anticancer properties. The compound has been studied for its ability to inhibit various cancer cell lines, including breast (MCF-7) and leukemia (K562) cells.
Mechanism of Action :
The compound functions primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. It has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR), which plays a critical role in tumor angiogenesis and growth.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated broad-spectrum antimicrobial activity. Studies have revealed that derivatives of pyrazolo[3,4-d]pyrimidines can effectively target bacterial enzymes and disrupt cell membrane integrity, leading to bacterial cell death.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against MCF-7 breast cancer cells showed a significant reduction in cell viability at concentrations as low as 10 µM. The compound was found to induce apoptosis via the intrinsic pathway, involving mitochondrial depolarization and caspase activation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 65 |
| 25 | 40 |
| 50 | 15 |
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial properties of this compound against Staphylococcus aureus, it was observed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. The mechanism was attributed to its ability to inhibit bacterial protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazolo Core : Condensation of appropriate precursors.
- Substitution Reactions : Introduction of ethoxy and phenyl groups through nucleophilic substitution.
- Purification : Utilization of chromatography techniques for purification.
Mechanism of Action
The mechanism of action of N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting the activity of these kinases, the compound can disrupt abnormal cell signaling and induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may modulate other signaling pathways involved in inflammation and immune responses .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pyrazolo[3,4-d]pyrimidine-4,6-diamine scaffold is widely explored in medicinal chemistry. Key analogs and their features are summarized below:
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations:
N4 Aryl Modifications: Electron-donating groups (e.g., ethoxy in the target compound) may enhance π-π interactions with hydrophobic binding pockets. Halogenated aryl groups (e.g., 3-chloro-4-methylphenyl in ) improve target affinity via halogen bonding and steric effects.
N6 Alkyl Chain Effects :
- Propyl chains (target compound, ) balance hydrophobicity and flexibility, aiding membrane penetration.
- Shorter chains (e.g., ethyl in ) reduce steric bulk but may decrease binding stability.
Biological Activity Trends: Derivatives with halogenated aromatic R2 groups (e.g., 7_3d3 in ) exhibit superior inhibitory activity (IC50 = 0.4 µM) due to enhanced hydrophobic and electrostatic interactions. Toxicity risks are noted with phenyl substitutions in the R3 region (e.g., 7_2d11 in ), highlighting the importance of substituent polarity and steric profile.
Physicochemical and Pharmacokinetic Considerations
- Water Solubility : The 3-chloro-4-methylphenyl analog (0.5 µg/mL at pH 7.4, ) demonstrates lower solubility than propyl-substituted analogs, which may benefit from formulation optimization.
- Molecular Weight : All analogs fall within the 300–400 g/mol range, adhering to Lipinski’s Rule of Five for drug-likeness.
- Synthetic Accessibility : The target compound’s ethoxy group may simplify synthesis compared to halogenated derivatives, which require specialized coupling reagents (e.g., DIEA in ).
Biological Activity
N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and other fields of medicine. This article provides a comprehensive overview of its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H26N6O |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 946349-00-4 |
This compound exhibits its biological activity primarily through:
- Inhibition of Key Enzymes : It has shown significant inhibitory effects on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation in cancer cells .
- Targeting Multiple Pathways : The compound acts on various molecular targets including EGFR and VGFR2, demonstrating multitarget inhibition which is essential for effective cancer therapy .
Anticancer Properties
Studies indicate that this compound has notable anticancer properties:
- In vitro Studies : In cancer cell lines such as MCF-7 (breast cancer), the compound induced significant apoptosis and inhibited cell migration and cycle progression .
- IC50 Values : The compound demonstrated IC50 values ranging from 0.3 to 24 µM against various cancer targets, indicating potent activity .
Other Biological Activities
Beyond its anticancer effects, this compound has shown promise in other areas:
- Antiparasitic and Antifungal Activities : Similar pyrazolo[3,4-d]pyrimidine derivatives have been noted for their antifungal and antiparasitic properties, suggesting a broader therapeutic potential .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its structural features:
- Substituent Effects : The presence of the ethoxy group enhances lipophilicity and may improve cellular uptake.
- Phenyl Ring Influence : The phenyl groups contribute to the binding affinity towards biological targets due to π-stacking interactions.
Case Studies
Several studies have documented the biological effects of this compound:
- Study on MCF-7 Cells : A study published in 2023 highlighted the compound's ability to inhibit tumor growth effectively while inducing apoptosis in breast cancer cell lines .
- Comparative Analysis with Other Compounds : In comparative studies against known inhibitors like desferrioxamine, N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl exhibited superior anti-proliferative activity .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N4-(4-ethoxyphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. For example, analogs with ethoxy or propyl substituents are synthesized via nucleophilic substitution or condensation reactions under basic conditions (e.g., potassium carbonate) in solvents like dimethyl sulfoxide or acetonitrile . Microwave-assisted synthesis or continuous flow chemistry can improve yields (e.g., 53–68% for similar compounds) and reduce reaction times . Key steps include:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization.
- Step 2: Functionalization at N4 and N6 positions using 4-ethoxyphenylamine and propylamine.
- Validation: Monitor purity via HPLC or TLC, and confirm structure via H/C NMR .
Basic: How is the molecular structure of this compound characterized experimentally?
Structural confirmation requires:
- NMR Spectroscopy: H NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and C NMR (e.g., 150–160 ppm for pyrimidine carbons) to identify substituents .
- X-ray Crystallography: Resolve 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the pyrazolo ring) .
- Mass Spectrometry: Confirm molecular weight (expected ~407 g/mol) and fragmentation patterns .
Advanced: How can researchers optimize reaction yields while adhering to green chemistry principles?
- Solvent Selection: Replace high-boiling solvents (e.g., DMF) with biodegradable alternatives (e.g., ethanol/water mixtures) .
- Catalysis: Use recyclable catalysts (e.g., immobilized palladium) to reduce waste .
- Process Optimization: Apply statistical experimental design (e.g., factorial design) to identify critical parameters (temperature, stoichiometry) and minimize trial-and-error approaches .
Advanced: How should contradictory kinase inhibition data (e.g., IC50 variability) be resolved?
- Assay Standardization: Validate kinase assays (e.g., CDK2 inhibition) using positive controls (e.g., roscovitine) and replicate experiments .
- Binding Kinetics: Use surface plasmon resonance (SPR) to measure on/off rates and distinguish competitive vs. allosteric inhibition .
- Structural Analysis: Compare co-crystal structures of the compound with kinases to identify binding mode discrepancies .
Basic: What biological targets are most relevant for this compound?
Pyrazolo[3,4-d]pyrimidines commonly target:
- Cyclin-Dependent Kinases (CDKs): CDK2 and CDK4/6 inhibition (e.g., IC50 < 1 µM in analogs) for anticancer applications .
- Tyrosine Kinases: Bcr-Abl or EGFR inhibition, depending on substituent hydrophobicity .
- Inflammatory Pathways: COX-2 or JAK/STAT modulation observed in structurally similar compounds .
Advanced: What methodologies are used to analyze the compound’s binding kinetics with kinases?
- Surface Plasmon Resonance (SPR): Measure real-time binding (e.g., association/dissociation rates) using immobilized kinase proteins .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics Simulations: Predict binding stability and residue-specific interactions (e.g., hydrogen bonds with kinase hinge regions) .
Advanced: How can solubility limitations in bioassays be addressed?
- Co-solvent Systems: Use DMSO/water mixtures (<1% DMSO) to maintain compound stability .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the propyl or ethoxy substituents to enhance aqueous solubility .
- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Basic: What computational tools predict the pharmacokinetic properties of this compound?
- ADMET Prediction: Use SwissADME or ADMETLab to estimate logP (e.g., ~3.5), permeability (Caco-2 model), and cytochrome P450 interactions .
- Molecular Docking: AutoDock Vina or Glide to screen kinase targets and prioritize experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
